molecular formula C15H24N2O B5779980 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B5779980
M. Wt: 248.36 g/mol
InChI Key: ZPTCKONIPWZEPD-UHFFFAOYSA-N
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Description

2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The resulting intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve G-protein-coupled receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .

Properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13-3-4-14(2)15(11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTCKONIPWZEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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